(2S,3S)-2-amino-3,4-dimethylpentanoic acid
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Overview
Description
(2S,3S)-2-amino-3,4-dimethylpentanoic acid is a chiral amino acid derivative It is structurally related to leucine, an essential amino acid, and is characterized by the presence of two methyl groups on the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3,4-dimethylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the correct stereochemistry.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Purification Techniques: Employing advanced purification techniques such as crystallization, chromatography, and distillation to obtain high-purity products.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Amino Acids: From substitution reactions.
Scientific Research Applications
(2S,3S)-2-amino-3,4-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3,4-dimethylpentanoic acid involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Participating in metabolic pathways, such as the synthesis of proteins and other biomolecules.
Effects: Modulating biochemical processes through its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Leucine: An essential amino acid with a similar structure but different stereochemistry.
Isoleucine: Another essential amino acid with a branched-chain structure.
Valine: A branched-chain amino acid with structural similarities.
Uniqueness
(2S,3S)-2-amino-3,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of two methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
23262-01-3 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
VFEDCKXLINRKLV-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(C)C |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)N |
Origin of Product |
United States |
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